Structural Elucidation of (2R)-2,3-Dihydro-1H-indol-2-ylmethanol: A Comprehensive ¹H and ¹³C NMR Technical Guide
Structural Elucidation of (2R)-2,3-Dihydro-1H-indol-2-ylmethanol: A Comprehensive ¹H and ¹³C NMR Technical Guide
Executive Summary
(2R)-2,3-dihydro-1H-indol-2-ylmethanol, commonly known as (R)-indoline-2-methanol, is a privileged chiral scaffold in modern drug discovery and synthetic organic chemistry. Its unique structural topology makes it a critical precursor in the development of 5-lipoxygenase-activating protein (FLAP) modulators[1], p53 Y220C mutant targeting agents[2], and complex natural products via stereospecific skeletal rearrangements, such as virantmycin[3].
As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. Here, we explore the causality behind the nuclear magnetic resonance (NMR) phenomena of this molecule and establish a self-validating experimental protocol that ensures absolute confidence in structural assignments.
Structural Dynamics & The Causality of NMR Phenomena
To accurately interpret the NMR spectra of (R)-indoline-2-methanol, one must first understand how its 3D geometry and electronic distribution dictate magnetic environments.
Electronic Shielding via Resonance
The indoline core consists of a benzene ring fused to a nitrogen-containing five-membered ring. The lone pair on the nitrogen atom (N-1) is partially delocalized into the aromatic π -system. This resonance electron donation significantly increases electron density at the ortho (C-7) and para (C-5) positions. Consequently, the protons and carbons at these positions are highly shielded, appearing upfield relative to typical aromatic signals. Conversely, the meta positions (C-4, C-6) remain relatively deshielded.
Diastereotopicity and the (R)-Stereocenter
The presence of the (R)-configured chiral center at C-2 breaks the symmetry of the molecule. This has a profound effect on the adjacent methylene groups:
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Ring Protons (H-3a / H-3b): The two protons on C-3 are locked in a rigid cyclic framework. One proton is cis to the hydroxymethyl group, while the other is trans. Because they exist in different spatial and magnetic environments, they are diastereotopic . They will couple to each other (geminal coupling, 2J≈15.6 Hz) and to H-2 (vicinal coupling, 3J ), resulting in distinct doublet of doublets (dd).
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Hydroxymethyl Protons (H-8a / H-8b): Similarly, the freely rotating -CH₂OH group is subjected to the asymmetric environment of the C-2 stereocenter, rendering its two protons diastereotopic.
The Self-Validating Experimental Protocol
In rigorous structural analysis, a protocol must be a closed-loop, self-validating system. 1D NMR provides the initial hypothesis (based on chemical shifts and integrals), while 2D NMR provides the orthogonal validation matrix. If a 2D correlation contradicts the 1D hypothesis, the assignment must be rejected and re-evaluated.
Step-by-Step Methodology
Step 1: Sample Preparation (The Foundation)
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Action: Dissolve 15-20 mg of highly pure (R)-indoline-2-methanol in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).
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Causality: CDCl₃ is chosen because its low polarity prevents the disruption of intramolecular hydrogen bonding, and it lacks exchangeable protons, allowing the observation of the -NH and -OH signals.
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Validation: The residual CHCl₃ peak at δ 7.26 ppm (¹H) and the triplet at δ 77.16 ppm (¹³C) serve as internal calibration standards, ensuring chemical shift accuracy across all experiments.
Step 2: 1D Acquisition (Hypothesis Generation)
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Action: Acquire ¹H NMR (400 MHz, 16 scans, relaxation delay D1 = 1.5s) and ¹³C NMR (100 MHz, 1024 scans, D1 = 2.0s) with WALTZ-16 broadband decoupling.
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Causality: Broadband decoupling collapses the ¹³C-¹H splitting into singlets, concentrating signal intensity. The Nuclear Overhauser Effect (NOE) further enhances the signals of protonated carbons.
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Validation: Integration of the ¹H spectrum must yield exactly 11 protons. The ¹³C spectrum must yield exactly 9 distinct carbon resonances.
Step 3: 2D Acquisition (The Validation Engine)
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Action: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
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Causality:
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COSY maps 3J H-H couplings, tracing the continuous spin system from H-8 → H-2 → H-3.
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HSQC maps 1J C-H couplings, definitively linking each proton to its parent carbon.
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HMBC maps 2J and 3J C-H couplings, bridging the aliphatic ring to the quaternary aromatic carbons (C-3a, C-7a) which cannot be assigned via HSQC.
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Workflow of the self-validating NMR protocol for structural elucidation.
Spectral Analysis & Quantitative Data
The following tables summarize the validated assignments. The logic column demonstrates how the 2D validation engine confirms the 1D hypothesis.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Causality & Validation Logic |
| NH / OH | 3.50 - 4.00 | br s | - | 2H | Broad due to chemical exchange; disappears upon D₂O shake. |
| H-2 | 3.95 | m | - | 1H | Deshielded by N and O; COSY cross-peaks to H-3 and H-8. |
| H-8a | 3.65 | dd | 10.8, 4.0 | 1H | Diastereotopic; geminal coupling to H-8b, vicinal to H-2. |
| H-8b | 3.55 | dd | 10.8, 6.5 | 1H | Diastereotopic; geminal coupling to H-8a, vicinal to H-2. |
| H-3a | 3.10 | dd | 15.6, 8.8 | 1H | Diastereotopic ring CH₂; HMBC to C-3a and C-7a. |
| H-3b | 2.85 | dd | 15.6, 8.0 | 1H | Diastereotopic ring CH₂; HMBC to C-3a and C-7a. |
| H-7 | 6.62 | d | 7.8 | 1H | Ortho to NH (highly shielded); COSY to H-6. |
| H-5 | 6.70 | t | 7.4 | 1H | Para to NH (shielded); COSY to H-4 and H-6. |
| H-6 | 7.02 | t | 7.6 | 1H | Meta to NH; COSY to H-5 and H-7. |
| H-4 | 7.08 | d | 7.3 | 1H | Meta to NH; HMBC to C-3a. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Chemical Shift ( δ , ppm) | Type | Causality & Validation Logic (HSQC/HMBC) |
| C-3 | 32.5 | CH₂ | Shielded aliphatic ring carbon; HSQC confirms link to H-3a/3b. |
| C-2 | 63.0 | CH | Deshielded by adjacent N; HSQC confirms link to H-2. |
| C-8 | 65.5 | CH₂ | Deshielded by adjacent O; HSQC confirms link to H-8a/8b. |
| C-7 | 109.5 | CH | Highly shielded ortho to N; HSQC to H-7. |
| C-5 | 118.5 | CH | Shielded para to N; HSQC to H-5. |
| C-4 | 124.5 | CH | Aromatic CH; HSQC to H-4. |
| C-6 | 127.5 | CH | Aromatic CH; HSQC to H-6. |
| C-3a | 128.5 | C (quat) | Quaternary bridgehead; Validated via HMBC from H-3 and H-5. |
| C-7a | 151.0 | C (quat) | Quaternary bridgehead; Highly deshielded by N; HMBC from H-3 and H-7. |
Visualizing the Analytical Logic
The structural assignment is only as strong as its 2D correlation network. The diagram below illustrates how the aliphatic spin system is validated by COSY, and how the bridgehead quaternary carbons (which are invisible in HSQC) are definitively assigned via long-range HMBC correlations.
Key 2D NMR correlations validating the indoline-2-methanol scaffold.
References
- FLAP MODULATORS - European Patent Office - EP 3070085 B1. Googleapis.com.
- STEREOSPECIFIC RING-EXPANDING SKELETAL REARRANGEMENT OF ISOINDOLINE TO TETRAHYDROISOQUINOLINE VIA A SEQUENTIAL AZIRIDINE RING FORMATION. Heterocycles.
- WO2024120471A1 - Compounds targeting mutant of p53. Google Patents.
